11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
Overview
Description
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C17H17N3O. It is a member of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine typically involves the reaction of dibenzo[b,f][1,4]oxazepine with piperazine. One common method includes the use of phenyl chloroformate to generate a carbamate intermediate, which is then transformed into various urea derivatives through microwave-induced reactions. The final step involves cyclocondensation using phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an antagonist at multiple receptor sites, which can modulate neurotransmitter activity and produce therapeutic effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine: Known for its use in antipsychotic medications.
Quetiapine: Another dibenzo[b,f][1,4]oxazepine derivative used as an antipsychotic drug.
Uniqueness
11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and therapeutic development .
Properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGUXITYUGRGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427658 | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21636-40-8 | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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